

Technical Guide: Regioselective Synthesis of 2-Demethylcolchicine

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Compound of Interest

Compound Name: 2-Demethylcolchicine

CAS No.: 7336-36-9

Cat. No.: B1346099

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Executive Summary

2-Demethylcolchicine (2-DMC) is a primary metabolite of colchicine and a critical intermediate in the synthesis of advanced tubulin-binding agents, including thiocolchicine derivatives and glycosylated prodrugs like colchicoside. While colchicine possesses four methoxy groups (C1, C2, C3, and C10), the C2-methoxy group is electronically distinct, allowing for regioselective cleavage under specific acidic conditions.

This guide details the Sulfuric Acid-Mediated Hydrolysis protocol, the industry-standard method for selectively synthesizing 2-DMC. Unlike non-selective Lewis acid methods (e.g.,

) that often yield complex mixtures of mono- and di-demethylated products, this protocol exploits the specific nucleophilicity of the C2 position to achieve high regioselectivity.

Part 1: Mechanistic Rationale

The Challenge of Regioselectivity

Colchicine contains a trimethoxybenzene A-ring and a methoxytropone C-ring. The challenge lies in distinguishing the three A-ring methoxy groups (C1, C2, C3).

- C1 & C3: Sterically crowded or electronically less favorable for protonation-assisted cleavage in sulfuric acid.
- C2: The C2 oxygen is the most basic among the A-ring ethers due to resonance stabilization from the para-position relative to the ring fusion.
- C10 (Troponone): Highly labile. Strong bases or inappropriate acidic conditions can hydrolyze this to Colchiceine (tropolone tautomer), a common impurity that must be avoided.

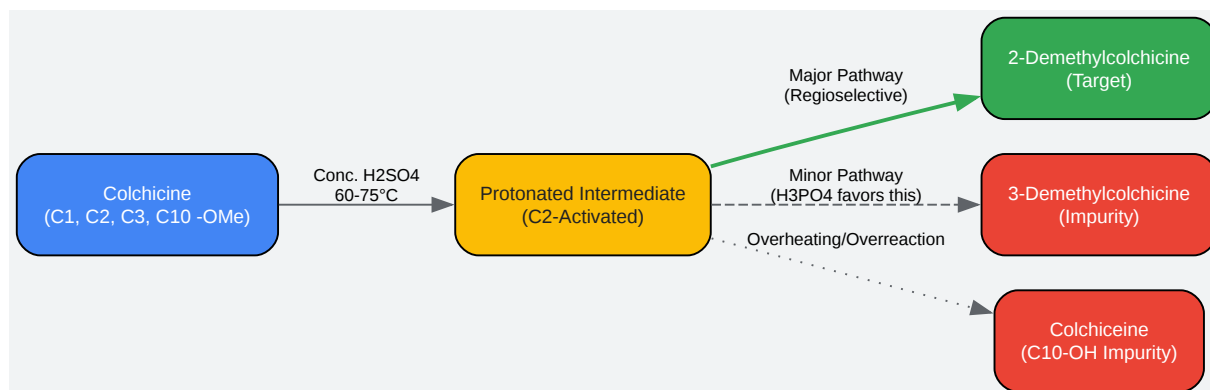
The Solution: Acid Specificity

Research established by Brossi et al. (1981) demonstrated a divergence in acid catalysis:

- Concentrated H_2SO_4
 - : Selectively cleaves C2-OMe.
- 85% H_3PO_4
 - : Selectively cleaves C3-OMe.

The protocol below utilizes concentrated sulfuric acid to target the C2 position.

Visualization: Reaction Pathway



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Figure 1: Chemoselectivity of acid-catalyzed demethylation. Sulfuric acid favors the C2 pathway, while Phosphoric acid favors C3.

Part 2: Synthesis Protocol

Safety Warning: Colchicine is highly toxic (LD50 ~6 mg/kg). All operations must be performed in a fume hood with double-gloving and appropriate respiratory protection.

Materials

- Substrate: Colchicine (USP Grade, >98% purity).
- Reagent: Sulfuric Acid (), concentrated (95-98%).
- Solvent (Workup): Chloroform (), Sodium Hydroxide (NaOH), Ammonium Hydroxide ().
- Purification: Silica Gel 60 (230-400 mesh).

Step-by-Step Methodology

1. Reaction Initiation

- Weigh 1.0 g (2.5 mmol) of Colchicine into a round-bottom flask.
- Add 10 mL of concentrated .
 - Note: The colchicine will dissolve to form a deep yellow/orange solution.
- Seal the flask to prevent moisture absorption (hygroscopic acid affects rate).

2. Thermal Activation

- Heat the solution to 60°C (oil bath).

- Critical Control Point: Do not exceed 75°C. Higher temperatures accelerate C10 hydrolysis to Colchicine.
- Maintain stirring for 4 to 5 hours.
- In-Process Control (IPC): Monitor by TLC (System: :MeOH: 90:10:1).
 - Target: Disappearance of Colchicine () and appearance of 2-DMC ().

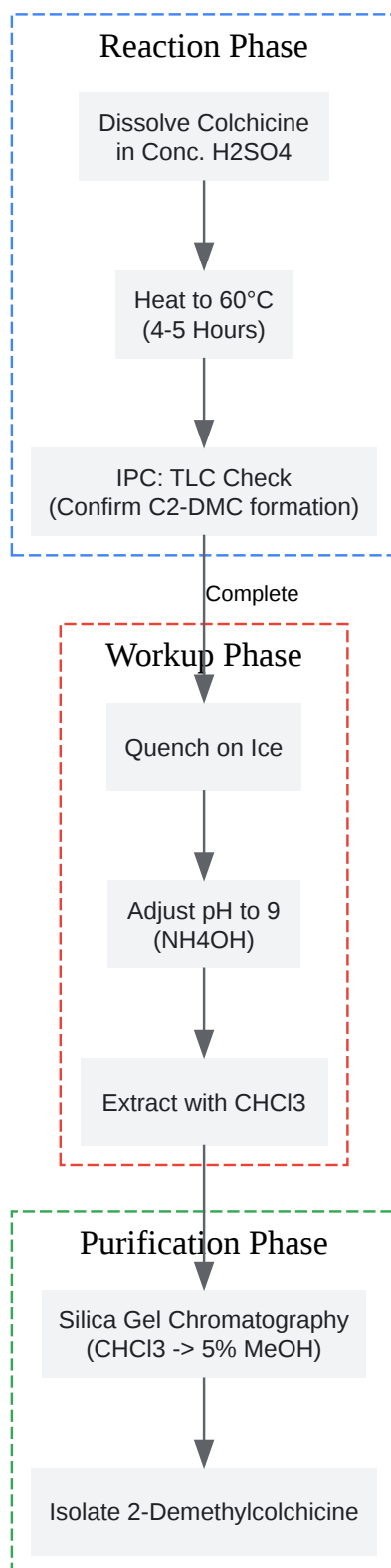
3. Quench and Workup

- Cool the reaction mixture to room temperature.
- Pour the mixture slowly onto 100 g of crushed ice to quench the acid.
- Adjust pH to ~9.0 using concentrated Ammonium Hydroxide ().
 - Why: Phenolic compounds require specific pH control for extraction. 2-DMC is amphoteric but extracts well into chloroform at basic pH.
- Extract with Chloroform () (3 x 50 mL).
- Combine organic layers, wash with brine, and dry over anhydrous .
- Evaporate solvent under reduced pressure to yield the crude yellow solid.

4. Purification

- Dissolve crude residue in minimal .
- Load onto a Silica Gel column.
- Elute with a gradient of Chloroform
5% Methanol/Chloroform.
- Collect fractions containing the major product.
- Recrystallize from Ethyl Acetate/Ether if high purity (>99%) is required.

Experimental Workflow Diagram



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Figure 2: Operational workflow for the synthesis and isolation of **2-Demethylcolchicine**.

Part 3: Characterization & Validation

To validate the identity of **2-Demethylcolchicine** and ensure the C2 position was cleaved (rather than C3 or C1), Nuclear Magnetic Resonance (NMR) is the gold standard.

Comparative Data Table

Feature	Colchicine (Substrate)	2-Demethylcolchicine (Product)	Diagnostic Change
Molecular Weight	399.44 g/mol	385.41 g/mol	Loss of 14 Da ()
C1-OMe (NMR)	Singlet ~3.94 ppm	Singlet ~3.96 ppm	Retained
C2-OMe (NMR)	Singlet ~3.89 ppm	Absent	Primary Confirmation
C3-OMe (NMR)	Singlet ~3.90 ppm	Singlet ~3.92 ppm	Retained
C2-OH (Phenol)	Absent	Broad singlet ~5.8-6.5 ppm	New Signal (exchangeable)
C10-OMe	Singlet ~4.00 ppm	Singlet ~4.00 ppm	Retained (Confirms no Colchicine)

Interpretation of Results

- **Regioselectivity Check:** If the signal at 3.89 ppm disappears but signals at 3.94 and 3.90 remain, C2 cleavage is confirmed. If the signal at 3.90 disappears, you have likely made 3-DMC (often due to using or incorrect temp).

- Integrity Check: The presence of the C10-OMe signal at 4.00 ppm confirms the tropone ring is intact. If this signal is lost, the product has hydrolyzed to Colchicine.

Part 4: Applications & Utility

Why synthesize **2-Demethylcolchicine**?

- Glycosylation Scaffold: The free C2-hydroxyl is the attachment point for glucose to form Colchicoside (and its derivative Thiocolchicoside), a widely used muscle relaxant.
- Antibody-Drug Conjugates (ADCs): The hydroxyl group provides a "handle" for linkers to attach the toxic colchicine payload to monoclonal antibodies.
- Metabolic Standards: 2-DMC is a major CYP3A4 metabolite in humans. Synthesized standards are required for pharmacokinetic (PK) assays during clinical trials of colchicine formulations.

References

- Rösner, M., et al. (1981). Biological effects of modified colchicines.[1] Improved preparation of **2-demethylcolchicine**, 3-demethylcolchicine, and (+)-colchicine.[1] Journal of Medicinal Chemistry.
- Keresztes, I., et al. (2017). NMR and DFT investigations of structure of colchicine in various solvents.
- Hrabalek, A., et al. (2020). Synthesis and Antiproliferative Screening Of Novel Analogs of Regioselectively Demethylated Colchicine.[2] Molecules.
- Lin, L., et al. (2016). Electrophilicities and Protein Covalent Binding of Demethylation Metabolites of Colchicine.[3] Chemical Research in Toxicology.

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Sources

- 1. Biological effects of modified colchicines. Improved preparation of 2-demethylcolchicine, 3-demethylcolchicine, and (+)-colchicine and reassignment of the position of the double bond in dehydro-7-deacetamidocolchicines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Antiproliferative Screening Of Novel Analogs of Regioselectively Demethylated Colchicine and Thiocolchicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Electrophilicities and Protein Covalent Binding of Demethylation Metabolites of Colchicine - PubMed [pubmed.ncbi.nlm.nih.gov]
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